Hydroxybis(pentadecanoato-O)aluminium
Description
Overview of Organoaluminum Chemistry in Advanced Materials and Catalysis
Organoaluminum chemistry, a significant branch of organometallic chemistry, centers on compounds featuring a carbon-aluminum bond. wikipedia.org The field's historical roots trace back to 1859, but it gained prominence in the 1950s through the work of Karl Ziegler, who discovered the direct synthesis of trialkylaluminium compounds and their application in catalytic olefin polymerization, an achievement recognized with a Nobel Prize. wikipedia.orggoettingen-research-online.de This pioneering work established organoaluminum compounds as vital catalysts in both industrial and academic settings. goettingen-research-online.de
Industrially, these compounds are fundamental to the production of polyolefins, with catalysts like methylaluminoxane (B55162) playing a key role. wikipedia.org Their catalytic activity extends to various organic transformations, including the monohydroboration of carbodiimides and cross-coupling reactions. acs.orgnih.gov The behavior of organoaluminum compounds is largely dictated by the polarity of the C-Al bond and the significant Lewis acidity of three-coordinate aluminum species. wikipedia.org This electron-deficient nature gives aluminum a unique coordination chemistry, second only to boron among the main group elements. goettingen-research-online.de
Beyond catalysis, organoaluminum compounds are crucial precursors for advanced materials. goettingen-research-online.denumberanalytics.com They are utilized in the synthesis of high-tech materials such as ceramics, semiconductors, and nanoparticles. goettingen-research-online.denumberanalytics.com Recent research has focused on overcoming challenges like the pyrophoric nature and kinetic instability of some organoaluminum compounds by employing bulky substituents and stabilizing ligands. goettingen-research-online.deresearchgate.net This has broadened their application in creating materials with unique properties and in the development of new energy storage technologies like lithium-ion batteries. numberanalytics.com
Significance of Carboxylate Ligands in Aluminum Coordination and Reactivity
Carboxylate ligands (RCO₂⁻) are versatile building blocks in coordination chemistry due to their ability to bind to metal ions in several distinct modes. wikipedia.orgresearchgate.net The most common coordination modes are monodentate (κ¹), where only one oxygen atom binds to the metal, bidentate (κ²), where both oxygen atoms chelate the metal, and bridging, where the carboxylate group links two or more metal centers. wikipedia.orgresearchgate.net In the framework of Hard and Soft Acid and Base (HSAB) theory, carboxylates are classified as hard ligands, making them particularly suitable for coordinating with hard metal ions like aluminum(III). wikipedia.orgnih.gov
The coordination of carboxylate ligands to aluminum centers is fundamental to the structure and reactivity of the resulting complexes. Aluminum(III) has a strong tendency to engage in complex hydrolytic reactions, and its binding affinity is predominantly for negatively charged oxygen donors, such as those found in carboxylates. nih.govacs.org The resulting aluminum carboxylate complexes have been a fertile ground for research, although the specific area of organoaluminium carboxylates has seen slower advancement compared to other metal carboxylates. researchgate.net
The nature of the carboxylate ligand itself—specifically the length and character of its organic side chain (R group)—can significantly influence the properties of the aluminum complex. For instance, the size of the carboxylate anion can affect its ability to adsorb onto and protect an aluminum surface. electrochemsci.org Furthermore, the hydrophobicity of the carboxylate's side chain can dictate binding preferences in complex systems, a principle that is critical in designing host-guest complexes and materials with tailored surface properties. nih.gov These ligands are integral to the formation of metal-organic frameworks (MOFs) and other hybrid materials where they can act as linkers between inorganic units. researchgate.net
Research Rationale for Investigating Hydroxybis(pentadecanoato-O)aluminium and Related Structures
The investigation into this compound is driven by the need to understand the interplay between the aluminum-hydroxy core and long-chain carboxylate ligands. This compound is part of a larger family of aluminum carboxylates where the alkyl chain length of the carboxylate ligand is a key variable. ontosight.aiontosight.ai Analogues such as Bis(decanoato-O)hydroxyaluminium and Hydroxybis(octanoato-O)aluminium have found use in various applications, highlighting the utility of this class of compounds. ontosight.aiontosight.ai
The specific rationale for studying the pentadecanoato derivative stems from several key research questions:
Structural Elucidation: Determining the precise coordination geometry and solid-state structure is essential. The long C15 alkyl chains of the pentadecanoate (B1260718) ligands are expected to influence the packing of the molecules, potentially leading to unique supramolecular assemblies or polymeric structures.
Influence of Alkyl Chain Length: A systematic study of aluminum hydroxy carboxylates with varying chain lengths (e.g., octanoate, decanoate, pentadecanoate) allows for the establishment of structure-property relationships. The long, lipophilic chains of the pentadecanoate ligand are expected to impart high solubility in non-polar solvents and influence the material's thermal and rheological properties.
Reactivity and Stability: Research aims to characterize the reactivity of the aluminum center, which is coordinated to both a hydroxyl group and two carboxylate ligands. Understanding its reactions, such as displacement by more basic ligands or thermal decomposition pathways, is crucial for defining its potential applications. wikipedia.org The stability of related yttrium-aluminum carboxylate hydride complexes has been studied, providing a model for the kind of reactivity that might be expected. nih.gov
By investigating these aspects, researchers can ascertain the unique characteristics that the pentadecanoic acid ligands confer upon the aluminum complex, paving the way for its potential use in specialized applications where properties like hydrophobicity, thermal stability, or specific catalytic activity are required.
Scope and Academic Contributions of Research on this compound Analogues
Research into this compound and its analogues makes significant academic contributions to several areas of chemistry. The primary contribution lies in expanding the fundamental knowledge base of organoaluminum chemistry, particularly the underexplored subfield of aluminum carboxylates. researchgate.net Synthesizing and characterizing novel aluminum complexes with diverse ligands is crucial for developing a deeper understanding of their coordination behavior, stability, and reactivity. researchgate.net
The academic scope of this research includes:
Advancing Coordination Chemistry: Detailed structural and spectroscopic analysis of these compounds provides valuable data on the coordination preferences of the aluminum ion with mixed hydroxy/carboxylate ligation. It helps in understanding how ligand properties, such as steric bulk and electronic effects, influence the geometry at the metal center, which can range from tetrahedral to higher coordination numbers. goettingen-research-online.deacs.org
Informing Catalyst Design: While organoaluminum compounds are well-established catalysts, the specific roles of carboxylate-ligated species are less understood. wikipedia.orgnumberanalytics.com Studying the catalytic potential of these complexes in reactions like polymerization or hydroboration could lead to the development of new, highly selective catalysts. nih.govacs.org The lipophilic nature imparted by the long pentadecanoate chains could be advantageous for catalysis in non-polar media.
Developing Novel Materials: As precursors for advanced materials, aluminum carboxylates are of significant interest. goettingen-research-online.deresearchgate.net The thermal decomposition of this compound could yield aluminum oxide materials with controlled morphology and surface properties, influenced by the long-chain organic template. This contributes to the rational design of materials for applications in ceramics or as catalyst supports.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Chemical Formula | Key Feature | Potential Application Area |
| This compound | C₃₀H₅₉AlO₅ | Long (C15) alkyl chains | Pharmaceuticals, Material Precursors |
| Bis(decanoato-O)hydroxyaluminium | C₂₀H₃₉AlO₅ | Medium (C10) alkyl chains | Personal Care Products, Pharmaceuticals ontosight.ai |
| Hydroxybis(octanoato-O)aluminium | C₁₆H₃₁AlO₅ | Shorter (C8) alkyl chains | Vaccine Adjuvants, Cosmetics ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
94266-39-4 |
|---|---|
Molecular Formula |
C30H60AlO5 |
Molecular Weight |
527.8 g/mol |
InChI |
InChI=1S/2C15H30O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;;/h2*2-14H2,1H3,(H,16,17);;1H2/q;;+2;/p-2 |
InChI Key |
PQEPTJXCJAEUED-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCC.O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Controlled Synthesis Routes for Organoaluminum Carboxylates
The synthesis of organoaluminum carboxylates, including Hydroxybis(pentadecanoato-O)aluminium, is achieved through several controlled routes. These methods are designed to manage the high reactivity of aluminum precursors and guide the assembly of the target molecular structures. Industrially, simple aluminum alkyls are often prepared in a two-step process starting with the alkylation of aluminum powder, which can then be converted to triorganoaluminium derivatives by reduction. wikipedia.org For instance, reacting trialkylaluminum compounds with carbon dioxide can yield dialkylaluminium carboxylates. wikipedia.org Another approach involves the reaction of aluminum metal with carboxylic acids, sometimes using a catalyst like mercuric chloride, to produce aluminum carboxylates. azom.com
Alumoxanes, which are compounds with Al-O-Al linkages, serve as crucial precursors and structural models for complex aluminum carboxylates. Their synthesis can be broadly categorized into hydrolytic and non-hydrolytic methods.
Hydrolytic Approaches: The traditional and most studied method for synthesizing alumoxanes is the controlled hydrolysis of aluminum trialkyls (AlR₃). acs.orgnih.gov This process involves the careful addition of water to a solution of the aluminum precursor, leading to the formation of (RAlO)n oligomers. acs.orgnih.gov To create carboxyalumoxanes, which incorporate carboxylate ligands, a modified hydrolytic route is employed. This can be a one-step reaction involving an aluminum trialkyl (e.g., trimethylaluminum), a carboxylic acid, and water. acs.orgnih.gov For example, the reaction of Me₃Al with a carboxylic acid and water in a 3:1:1 molar ratio has been shown to produce a carboxymethylalumoxane. acs.orgnih.gov A more controlled, two-step method involves first synthesizing a carboxylatoaluminum hydroxide (B78521) by reacting an aluminum trialkyl (e.g., t-Bu₃Al) with a carboxylic acid and water (2:1:1 molar ratio), followed by a subsequent reaction with another aluminum alkyl like Me₃Al. acs.orgnih.gov These methods provide pathways to complex structures containing both alkyl and carboxylate groups attached to an alumoxane scaffold. acs.orgnih.govresearchgate.net
Non-Hydrolytic Approaches: Non-hydrolytic sol-gel (NHSG) processes provide an alternative route to aluminum-oxygen networks, avoiding the often difficult-to-control hydrolysis reactions. nih.govnih.gov These methods are based on reactions between metal halides (e.g., AlCl₃) and oxygen-containing organic compounds like alkoxides, ethers, or acetoxides. nih.govnih.gov The driving force is often the elimination of a small molecule, such as an alkyl halide. nih.gov For instance, silica-alumina materials have been successfully prepared by reacting aluminum chloride and silicon tetrachloride with an oxygen donor like diisopropyl ether. nih.gov This strategy can produce materials with a highly regular distribution of silicon and aluminum atoms. nih.gov While primarily used for mixed oxides, the principles can be extended to the synthesis of hybrid materials incorporating organic ligands, offering a pathway to carboxyalumoxanes under anhydrous conditions. nih.govcore.ac.uk
Ligand exchange is a fundamental strategy for modifying the coordination sphere of aluminum and introducing specific functionalities. The substitution of ligands on a pre-formed aluminum complex allows for the synthesis of a wide variety of derivatives. The rate and mechanism of these exchange reactions are influenced by factors such as the nature of the entering and leaving groups and the solvent. dss.go.thrsc.orgacs.org
The introduction of carboxylate ligands can be achieved by reacting aluminum compounds with carboxylic acids or their salts. For example, trialkylaluminum compounds react with carbon dioxide in a process reminiscent of the carbonation of Grignard reagents to form dialkylaluminium carboxylates. wikipedia.org Similarly, aluminum alkoxides can be reacted with carboxylic acids to yield aluminum carboxylates. azom.com
Functionalization extends beyond simple carboxylates to a diverse array of chelating and redox-active ligands. This approach allows for significant tuning of the electronic and structural properties of the resulting aluminum complexes. nih.govresearchgate.netbrynmawr.edu Multidentate ligands, such as salen, formazanates, amidinates, and iminophenolates, are used to create stable mono- and polynuclear aluminum complexes with tailored properties. acs.orgacs.orgacs.orgbioengineer.org For instance, the reaction of AlCl₃ with formazanate ligands can lead to five-coordinate bis(formazanate) aluminum complexes, while using organometallic aluminum starting materials yields four-coordinate mono(formazanate) compounds. acs.org These strategies highlight the versatility of ligand-based design in creating aluminum complexes with specific coordination geometries and reactivities. nih.govnih.gov
Precursor Design and Ligand Engineering for this compound Analogues
The properties and structure of this compound and its analogues are directly influenced by the choice of precursors and the design of the carboxylate ligands.
Precursor Design: The selection of the starting aluminum source is a critical step that dictates the reaction pathway and the final product. Common precursors include aluminum alkyls (e.g., AlMe₃, Al(i-Bu)₃), aluminum halides (e.g., AlCl₃), aluminum alkoxides, and inorganic aluminum sources like boehmite ([Al(O)(OH)]n). wikipedia.orgacs.org Boehmite, being inexpensive and readily available, can be reacted with various carboxylic acids to form carboxylate-alumoxanes, which are processable precursors for mixed-metal oxides. acs.org Aluminum carboxylates synthesized from precursors like aluminum formate (B1220265) or aluminum isobutyrate have been explored for producing advanced ceramics. azom.com The synthesis of group II metal aluminate precursors has demonstrated that the choice of metal source and the use of encapsulating ligands like triethanolamine (B1662121) (TEA) are crucial for achieving solubility and controlling stoichiometry. umich.edu
| Precursor | Reactant(s) | Product Type | Reference |
| Trialkylaluminum (e.g., AlR₃) | CO₂ | Dialkylaluminium Carboxylate | wikipedia.org |
| Trialkylaluminum (e.g., AlMe₃) | Carboxylic Acid + H₂O | Carboxyalumoxane | acs.orgnih.gov |
| Aluminum Metal | Formic Acid (+ HgCl₂ catalyst) | Aluminum Formate | azom.com |
| Boehmite ([Al(O)(OH)]n) | Carboxylic Acids (e.g., hexanoic) | Carboxylate-Alumoxane | acs.org |
| Aluminum Chloride (AlCl₃) | Amidinate Ligand Precursors | Mono- or Bis(amidinate) Aluminum Chloride | acs.orgumn.edu |
| Aluminum Hydroxide Hydrate | Triethanolamine (TEA) + Metal Hydroxide | Metal Aluminate Precursor | umich.edu |
Ligand Engineering: Ligand engineering involves the strategic modification of the organic ligands to control the structure and properties of the final aluminum complex. For this compound, this primarily involves the pentadecanoate (B1260718) ligand. By varying the chain length, degree of saturation, or introducing functional groups onto the alkyl chain of the carboxylic acid, a wide range of analogues can be synthesized. The use of bulky ligands can influence the coordination number and geometry around the aluminum center. acs.orgnih.gov Furthermore, employing non-innocent or redox-active ligands can impart novel electronic properties and catalytic capabilities to the aluminum complexes. nih.govbrynmawr.eduacs.org The design of multidentate ligands that can bridge multiple metal centers is a key strategy in the construction of bi- and multimetallic architectures. acs.orgresearchgate.net The sophisticated use of ligand design can modulate not only the electronic properties of the metal center but also the spatial environment during reactions. bioengineer.org
Formation of Mono-, Bi-, and Multimetallic Aluminum Complex Architectures
The assembly of aluminum complexes can be controlled to form not only simple mononuclear species but also more complex bi- and multimetallic structures. The architecture is largely determined by the stoichiometry of the reactants and the nature of the ligands employed.
Monometallic Complexes: The synthesis of monometallic aluminum complexes often involves the reaction of an aluminum precursor with a stoichiometric amount of a chelating ligand that saturates the metal's coordination sphere. For example, the reaction of AlCl₃ with one equivalent of an amidinate precursor yields a mono(amidinate) aluminum dichloride complex, {RC(NR′)₂}AlCl₂. acs.orgumn.edu
Bimetallic and Multimetallic Complexes: The formation of bimetallic and multimetallic structures typically requires ligands specifically designed to bridge two or more metal centers. acs.orgresearchgate.net Binaphthyl-based iminophenolate (salen-type) ligands, for instance, can be reacted with two equivalents of AlMe₃ to afford bimetallic aluminum alkyl complexes in high yields. acs.org These dinuclear complexes can act as catalysts for ring-opening polymerization. acs.org Similarly, multidentate bis(phosphino)-diamino ligands have been used to prepare mono-, bi-, and even octametallic aluminum complexes, demonstrating that control over the ligand structure and substituents allows for the assembly of diverse structural patterns. researchgate.net The cooperative action of multiple metal centers in these complexes can lead to enhanced catalytic activity compared to their monometallic counterparts. researchgate.netmdpi.com The synthesis of such multimetallic systems represents a sophisticated approach to creating catalysts with tailored properties and functionalities. researchgate.netmdpi.com
| Architecture | Ligand Type | Synthetic Approach | Key Feature | Reference |
| Monometallic | Amidinate | 1 equiv AlCl₃ + 1 equiv Li[RC(NR')₂] | Forms {RC(NR')₂}AlCl₂ | acs.orgumn.edu |
| Monometallic | Formazanate | Organoaluminum Precursor + Ligand | Forms (Formazanate)AlR₂ | acs.org |
| Bimetallic | Bis(amidinate) | 0.5 equiv AlCl₃ + 1 equiv Li[RC(NR')₂] | Forms {RC(NR')₂}₂AlCl | acs.orgumn.edu |
| Bimetallic | Binaphthyl Schiff Base (Salen-type) | Ligand + 2 equiv AlMe₃ | Forms [L-Al₂Me₄] | acs.org |
| Bi- and Multimetallic | Bis(phosphino)-diamino | Ligand + AlR₃ | Ligand-directed assembly | researchgate.net |
Advanced Coordination Chemistry and Structural Elucidation
Ligand Design Principles and Coordination Modes in Aluminum Carboxylates
The design of ligands for aluminum(III) is centered on stabilizing its electron-deficient nature. alfachemic.com Carboxylate ligands are particularly effective due to the negatively charged oxygen donors that form strong coordinate bonds with the Al³⁺ ion. The interaction between aluminum and carboxylates can result in various structures, from simple mononuclear species to complex polynuclear clusters. researchgate.net The stoichiometry of the reaction, solvent system, and temperature are critical parameters that influence the resulting product. In the context of Hydroxybis(pentadecanoato-O)aluminium, the presence of both a hydroxyl group and two pentadecanoate (B1260718) ligands suggests a complex structure likely involving bridging between aluminum centers.
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | Only one oxygen atom of the carboxylate group is bonded to the aluminum center. | Less common and generally less stable than chelating or bridging modes. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bond to a single aluminum center, forming a four-membered ring. | Forms stable mononuclear complexes or can be a part of larger clusters. |
| Bidentate Bridging (Syn-Syn) | The carboxylate ligand bridges two aluminum centers with one oxygen atom coordinating to each metal. | Leads to the formation of dinuclear or polynuclear chain-like structures. |
| Bidentate Bridging (Syn-Anti) | The carboxylate bridges two aluminum centers in a different geometric arrangement. | Contributes to the formation of more complex polymeric or network structures. |
The length of the fatty acid's alkyl chain significantly impacts the physical properties and aggregation behavior of metal carboxylates. While the coordination mode of the carboxylate headgroup to the aluminum center is determined by local electronic and steric factors, the long, nonpolar chains play a crucial role in the supramolecular organization of the complexes. In this compound, the C15 alkyl chains of the pentadecanoate ligands introduce strong van der Waals interactions. These hydrophobic forces can promote the self-assembly of individual complex units into larger aggregates, such as micelles, lamellar structures, or liquid crystalline phases in solution or the solid state.
Research on related systems has shown that as the fatty acid chain length increases, properties such as solubility in nonpolar solvents tend to increase, while solubility in polar solvents decreases. fao.orgnih.gov The longer chains can lead to more ordered packing in the solid state, potentially resulting in layered structures where the polar aluminum-carboxylate cores are segregated from the nonpolar alkyl chains. nih.gov This aggregation behavior is critical for applications where the material's bulk properties, such as viscosity or film-forming ability, are important.
Advanced Structural Characterization Techniques for Research Insights
Elucidating the precise structure of aluminum complexes like this compound requires a suite of advanced analytical techniques. Because aluminum carboxylates can exist as amorphous solids, soluble species, or crystalline materials, a combination of methods is often necessary to obtain a complete structural picture in both the solid state and in solution. researchgate.net
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at the atomic level. nih.gov For aluminum carboxylates that can be crystallized, this technique provides unambiguous information on:
Coordination Number and Geometry: It reveals whether the aluminum center is four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal or square pyramidal), or six-coordinate (octahedral).
Bond Lengths and Angles: Precise measurements of Al-O bond lengths and the geometry of the carboxylate coordination can confirm the binding mode (e.g., chelating vs. bridging). scispace.com
Supramolecular Structure: It details how individual molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or the organization of the long fatty acid chains. kuleuven.be
For materials that are microcrystalline or amorphous, X-ray powder diffraction (XRPD) can still provide valuable information about the presence of crystalline phases and average structural features. arizona.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of aluminum complexes in solution.
²⁷Al NMR is particularly informative due to the direct correlation between the chemical shift and the coordination number of the aluminum nucleus. mdpi.com The ²⁷Al nucleus is quadrupolar, which can lead to broad signals, but the chemical shift ranges for different coordination environments are generally well-separated. mdpi.comresearchgate.net
| Coordination Environment | Typical ²⁷Al Chemical Shift Range (ppm) | Example Species |
|---|---|---|
| Tetrahedral (AlO₄) | +50 to +80 | [Al(OR)₄]⁻ |
| Pentahedral (AlO₅) | +20 to +40 | Intermediate species |
| Octahedral (AlO₆) | -10 to +20 | [Al(H₂O)₆]³⁺, many carboxylate complexes. mdpi.com |
Note: Chemical shifts are relative to an external standard of [Al(H₂O)₆]³⁺ (0 ppm). The ranges can vary depending on the specific ligands.
¹H and ¹³C NMR are used to characterize the organic pentadecanoate ligands, confirming their structure and purity. These techniques can also be used to study dynamic processes, such as ligand exchange or fluxional behavior of the complex in solution. By analyzing changes in the NMR spectra at different temperatures, it is possible to gain insight into the energy barriers and mechanisms of these dynamic processes.
Mass Spectrometry for Complex Stoichiometry and Fragmentation Pathways
Mass spectrometry serves as a powerful analytical technique for the characterization of aluminum carboxylates like this compound, providing insights into their molecular weight, stoichiometry, and structural integrity. While the high reactivity of the Al-C bond can present challenges in the analysis of some organoaluminum compounds, techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are well-suited for determining the mass of the intact complex and studying its fragmentation behavior.
The mass spectrum of this compound is expected to show a parent ion peak corresponding to its molecular weight. The fragmentation of metal carboxylates under mass spectrometric conditions often proceeds through predictable pathways. A common fragmentation pattern involves the cleavage of the carboxylate ligands. This can be initiated by ionization, leading to the dissociation of the ligand from the central aluminum atom.
One of the primary fragmentation pathways for metal carboxylates involves the loss of carbon dioxide (CO₂) and an organic radical. This process is initiated by the rearrangement of electrons following ionization, resulting in the release of a stable CO₂ molecule and a pentadecyl radical (C₁₅H₃₁•) in the case of this compound.
Another potential fragmentation pathway is the sequential loss of the pentadecanoate ligands. This would result in fragment ions with masses corresponding to the loss of one or both of the C₁₅H₂₉O₂ moieties. The observation of these fragment ions can help to confirm the stoichiometry of the complex. The table below outlines the expected major ions and their corresponding mass-to-charge ratios (m/z), assuming a single positive charge.
| Ion | Formula | Proposed Structure | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | [Al(C₁₅H₂₉O₂)₂(OH) + H]⁺ | Protonated parent molecule | Calculated molecular weight + 1 |
| [M - C₁₅H₂₉O₂]⁺ | [Al(OH)(C₁₅H₂₉O₂)]⁺ | Loss of one pentadecanoate ligand | Calculated molecular weight - 241.4 |
| [M - 2(C₁₅H₂₉O₂)]⁺ | [Al(OH)]⁺ | Loss of both pentadecanoate ligands | Calculated molecular weight - 482.8 |
| [C₁₅H₂₉O₂]⁻ | [C₁₅H₂₉O₂]⁻ | Pentadecanoate anion | 241.4 |
Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding environment and the presence of specific functional groups within a molecule. For this compound, these methods are crucial for confirming the coordination of the pentadecanoate ligands to the aluminum center and for identifying the characteristic vibrations of the hydroxyl group.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands that are indicative of its structure. A key feature in the IR spectra of aluminum soaps and similar carboxylate complexes is the absorption band associated with the aluminum-oxygen (Al-O) linkage. This vibration is typically observed in the fingerprint region of the spectrum, with studies on aluminum soaps reporting this absorption at approximately 10.14 μm, which corresponds to roughly 986 cm⁻¹. epa.govacs.org
The carboxylate groups of the pentadecanoate ligands will give rise to strong absorption bands corresponding to their symmetric and antisymmetric stretching vibrations. The antisymmetric stretching vibration for the carboxylate group in metal soaps is typically found in the range of 1513 to 1561 cm⁻¹. researchgate.net The symmetric stretching vibration is expected at a lower frequency. The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the metal center.
Furthermore, the presence of the hydroxyl (-OH) group attached to the aluminum atom will result in a characteristic stretching vibration. In aluminum hydroxy soaps, a sharp absorption band around 3670 cm⁻¹ is often attributed to the free O-H stretching vibration. mdpi.com The long alkyl chains of the pentadecanoate ligands will produce strong C-H stretching vibrations in the region of 2800-3000 cm⁻¹ and various bending and rocking vibrations at lower frequencies.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of this compound is expected to show a strong band corresponding to the symmetric stretching of the carboxylate group. The Al-O stretching vibration should also be Raman active.
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous aluminum carboxylate compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Reference |
|---|---|---|---|---|
| O-H | Stretching | ~3670 | Weak | mdpi.com |
| C-H (alkyl) | Stretching | 2800-3000 | 2800-3000 | researchgate.net |
| C=O (carboxylate) | Antisymmetric Stretching | 1513-1561 | - | researchgate.net |
| C=O (carboxylate) | Symmetric Stretching | ~1400-1450 | ~1400-1450 | |
| Al-O | Stretching | ~986 | ~986 | epa.govacs.org |
Mechanistic Insights into Reactivity
Elucidation of Reaction Pathways Involving Aluminum Carboxylates
The reaction pathways for aluminum carboxylates are diverse and highly dependent on the reaction conditions and the structure of the specific complex. The interaction between a carboxylate group and an aluminum center, such as on an aluminum hydroxide (B78521) or oxide surface, can lead to the formation of distinct types of complexes. nih.gov Studies on the adsorption of aromatic carboxylic acids onto aluminum hydroxide have shown that the process is dominated by the formation of outer-sphere complexes over a wide pH range, where the carboxylate is adsorbed onto the surface layer of hydroxyl groups and water molecules primarily through strong hydrogen bonds rather than direct coordination to the aluminum. nih.gov However, under certain pH conditions, the formation of inner-sphere complexes, involving direct coordinative bonds, can also be detected. nih.gov
The carboxylate ligand can coordinate to a metal center in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand. researchgate.net The reaction of carboxylic acids with aluminum sources like aluminum alkoxides or aluminum hydroxide can yield various aluminum carboxylate species. researchgate.netrsc.org For instance, the reaction between carboxylic acids and aluminum acetylacetonate (B107027) results in the formation of Al-carboxylic acid complexes and acetylacetone. researchgate.net These pathways are crucial in applications ranging from the synthesis of organically modified metal-oxo clusters to the formation of precursors for ceramic materials. researchgate.netrsc.org
A proposed three-step mechanism for the formation of organically surface-modified metal oxo clusters from metal alkoxides and carboxylic acids includes:
Partial substitution of alkoxide groups on the metal by the carboxylic acids. researchgate.net
Esterification reaction between the free carboxylic acid and the alcohol released in the first step, which leads to the controlled in-situ production of water. researchgate.net
Condensation of the partially substituted building blocks in the solution. researchgate.net
Metal-ligand cooperativity (MLC) is a crucial concept where both the metal center and the ligand are actively involved in bond activation processes. acs.org In organoaluminum systems, this synergy is often observed in catalytic transformations. The aluminum center typically functions as a Lewis acid, while the ligand can act as a Lewis base or possess a reactive site. This bifunctional nature allows for novel reaction pathways that are inaccessible to systems where the ligand is merely a spectator. acs.org
For example, research on bimetallic systems has demonstrated that an aluminum-based ligand can profoundly influence the reactivity of a transition metal center. In complexes featuring an iron-aluminum bond, the electropositive aluminum ligand destabilizes the ground state of the d⁶ iron complex, enabling the intermolecular C-H bond activation of substrates like pyridines. nih.govresearchgate.net The mechanistic analysis suggests that the C-H activation proceeds via a reductive deprotonation where the iron and aluminum centers act in concert, akin to a frustrated Lewis pair. nih.govresearchgate.net
Similarly, aluminum-ligand cooperation is key in the activation of O-H bonds. A complex featuring a Lewis acidic, square-planar-coordinated aluminum(III) center within a calix researchgate.netpyrrolato ligand framework can activate the O-H bonds of various alcohols. researchgate.net This process is reversible and initiates catalytic transfer hydrogenation reactions. The cooperative action between the aluminum center and the ligand framework facilitates the bond activation steps that generate the active catalytic species. researchgate.net These examples underscore the principle that the ligand in an organoaluminum system is not passive but can be an active participant in bond-making and bond-breaking events.
The aluminum center in compounds like Hydroxybis(pentadecanoato-O)aluminium plays a pivotal role as a Lewis acid, capable of coordinating with and activating a wide range of substrates. This Lewis acidity is fundamental to its function in many chemical transformations. When a substrate coordinates to the aluminum center, its electronic structure is perturbed, rendering it more susceptible to subsequent reaction steps.
Studies on alumina (B75360) (Al₂O₃) surfaces reveal that adjacent aluminum sites can work in concert to promote complex reactions. For instance, in the activation of dimethyl ether on alumina, the cooperation between neighboring aluminum sites is essential for hydrogen transfer and subsequent C-C bond formation. acs.org The mechanism involves the activation of C-H bonds via a hydride transfer from a surface methoxy (B1213986) species to an activated dimethyl ether molecule, both adsorbed on adjacent Al sites. acs.org This process leads to key transient species that can initiate further reactions. acs.org
The reaction of carboxylic acids with aluminum alkoxides also highlights the role of the aluminum center. The proposed mechanism involves the initial coordination of the carboxylic acid to the aluminum alkoxide complex. princeton.edu This is followed by a proton transfer from the coordinated acid to an alkoxide ligand, which liberates alcohol and forms the aluminum carboxylate. princeton.edu This ligand metathesis pathway is a common transformation mediated by the aluminum center. The strong affinity of aluminum for oxygen-based ligands makes it particularly effective at mediating reactions involving alcohols, water, and carboxylic acids. nih.govgoogle.com
Kinetic Studies and Reaction Rate Determination for Aluminum-Mediated Processes
Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions. For aluminum-mediated processes, kinetic analysis helps to elucidate the roles of different species and identify rate-limiting steps.
In aqueous solutions, the kinetics of complex formation between aluminum(III) ions and various ligands have been investigated. A study on the reaction of Al(III) with gallic acid and its methyl ester proposed a mechanism where the reactive aluminum species is predominantly the hydrolyzed ion, [Al(H₂O)₅OH]²⁺. nih.gov This species reacts significantly faster than the fully hydrated [Al(H₂O)₆]³⁺ ion. The complex formation rates are often discussed in the context of the Eigen-Wilkins-Tamm mechanism, which involves the formation of an outer-sphere complex followed by the rate-limiting substitution of a water molecule in the inner coordination sphere of the metal ion. nih.gov
The following table presents kinetic data for several aluminum-mediated processes, illustrating the range of reaction rates and conditions studied.
| Reaction / Process | System / Ligand | Kinetic Model / Rate Constant (k) | Conditions | Reference |
| Adsorption on Aluminum Hydroxide | Aromatic Carboxylates | Pseudo-second-order kinetics | Aqueous, pH 7 | nih.gov |
| Complex Formation with [Al(H₂O)₅OH]²⁺ | Gallic Acid | k = 1145 M⁻¹s⁻¹ | 25 °C, I = 0.5 M | nih.gov |
| Complex Formation with [Al(H₂O)₅OH]²⁺ | Gallic Acid Methyl Ester | k = 1330 M⁻¹s⁻¹ | 25 °C, I = 0.5 M | nih.gov |
| Aluminum-Water Reaction | Spherical Aluminum Powder | Reaction involves induction time, two rapid reaction stages, and termination. | 303 K and 313 K | tainstruments.com |
| Deaminative Cyanation (Fe/Cu catalyzed, nitrate (B79036) source) | Anilines | Reaction enabled by relative rates of nitrate reduction, diazonium formation, and cyanation. | 70 °C, Acetonitrile | acs.org |
Isotopic Labeling and Mechanistic Probes in Aluminum Complex Reactions
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. youtube.com By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the position of the label in the products, providing definitive evidence for proposed bond-breaking and bond-forming events. youtube.com
A key application of this technique is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to that of the heavy isotopologue (k_light/k_heavy). A significant KIE (>1) indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.
In the context of reactions relevant to aluminum complexes, H/D isotopic exchange studies have been used to probe the enolization of carboxylic acids on metal oxide surfaces like zirconia and titania. chemrxiv.org The acidity of the α-C-H group in a carboxylic acid can be detected through hydrogen-deuterium exchange. chemrxiv.org Observing a faster rate for H/D exchange compared to D/H exchange points to α-deprotonation (enolization) as the rate-determining step. chemrxiv.org For example, on a zirconia catalyst, the KIE for isobutyric acid enolization was found to be 1.4, confirming that C-H bond cleavage is rate-limiting. chemrxiv.org
While specific isotopic labeling studies on this compound are not documented, the principles are broadly applicable. For instance, in an esterification reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH), labeling the oxygen of the alcohol with ¹⁸O (R'¹⁸OH) can distinguish between two possible mechanisms. If the ¹⁸O is incorporated into the ester product, it proves that the C-OH bond of the acid and the O-H bond of the alcohol were broken. If the ¹⁸O is found in the water byproduct, it indicates cleavage of the RCO-OH bond and the R'-H bond. This general methodology is invaluable for clarifying reaction pathways in organometallic chemistry. youtube.com
Similarly, studies on other systems demonstrate the utility of isotopic probes. In the bioreductive activation of 1,2,4-benzotriazine (B1219565) 1,4-dioxide, labeling experiments using deuterium (B1214612) were crucial in providing evidence against a mechanism involving atom-abstracting drug radicals and supporting one that involves the release of a hydroxyl radical. nih.gov In the deaminative cyanation of anilines, ¹⁷O and ¹⁵N NMR spectroscopy were used to trace the oxygen and nitrogen atoms, providing evidence for an oxylanion radical transfer (ORT) mechanism during nitrate reduction. acs.org These examples highlight how isotopic labeling serves as a definitive mechanistic probe in complex reaction networks, a role it could certainly play in future studies of aluminum carboxylate reactivity.
Catalytic Research Applications
Ring-Opening Polymerization (ROP) Catalysis by Organoaluminum Complexes
Organoaluminum complexes are highly effective catalysts for the ring-opening polymerization of a variety of cyclic esters, leading to the formation of aliphatic polyesters. These materials, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), are of great interest due to their biodegradability and biocompatibility, making them suitable for applications ranging from packaging to biomedical devices. ed.ac.uknih.gov The catalytic activity and selectivity of these aluminum complexes are heavily influenced by the nature of the ligands attached to the aluminum center.
The ring-opening polymerization of cyclic esters catalyzed by organoaluminum complexes generally proceeds via a coordination-insertion mechanism. mdpi.commdpi.com This mechanism involves several key steps:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic aluminum center of the catalyst. This coordination activates the monomer by making the carbonyl carbon more susceptible to nucleophilic attack.
Initiation: A nucleophilic group, typically an alkoxide or an alkyl group bonded to the aluminum, attacks the activated carbonyl carbon of the monomer. This leads to the opening of the ester ring.
Propagation: The newly formed alkoxide end of the opened monomer remains attached to the aluminum center and can then attack another coordinated monomer, propagating the polymer chain. This process of coordination and insertion repeats, leading to the growth of the polymer chain.
Termination: The polymerization is typically terminated by the addition of a protic source, such as an alcohol or water, which protonates the active chain end and releases the polymer from the catalyst.
This mechanism allows for a high degree of control over the polymerization process, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ed.ac.ukmdpi.com
Organoaluminum catalysts have been successfully employed in the polymerization of a wide array of cyclic esters.
ε-Caprolactone (CL): Aluminum complexes, including those with scorpionate and salicylaldiminato ligands, have been shown to be active catalysts for the ROP of ε-caprolactone. nsf.govresearchgate.net The activity of these catalysts can be tuned by modifying the steric and electronic properties of the ligands. For instance, less sterically hindered complexes often exhibit higher activities. nsf.gov
Lactides (LA): The polymerization of lactide (a cyclic dimer of lactic acid) to produce polylactide (PLA) is another significant application of aluminum catalysts. ed.ac.ukresearchgate.net Aluminum complexes with amine-bis(phenolate) and anilido-oxazolinate ligands have demonstrated excellent control over the polymerization of rac-lactide, yielding polylactides with varying tacticities. ed.ac.ukacs.org The stereoselectivity of the catalyst is a crucial factor in determining the microstructure and, consequently, the physical properties of the resulting PLA. researchgate.netacs.org
Other Lactones: The versatility of organoaluminum catalysts extends to the polymerization of other lactones, contributing to the synthesis of a diverse range of polyesters.
The table below summarizes the catalytic activity of various organoaluminum complexes in the ROP of different cyclic esters.
| Catalyst Type | Monomer | Temperature (°C) | Conversion (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Reference |
| Amine-bis(phenolate) Al | rac-Lactide | 120 | >95 | 15,000 | <1.20 | ed.ac.uk |
| Scorpionate Al | ε-Caprolactone | 50 | ~100 | - | - | nsf.gov |
| Anilido-oxazolinate Al | rac-Lactide | 80 | >93 | - | 1.1-1.3 | acs.org |
| Benzothiazole-ligated Al | ε-Caprolactone | 80 | >99 | 15,300 | 1.15 | rsc.org |
| Benzothiazole-ligated Al | L-Lactide | 110 | >99 | 16,100 | 1.12 | rsc.org |
A key advantage of using organoaluminum catalysts in ROP is the ability to exert significant control over the polymer's characteristics.
Polymer Architecture: By carefully selecting the catalyst and reaction conditions, it is possible to produce linear, cyclic, or even more complex polymer architectures.
Microstructure: In the polymerization of chiral monomers like lactide, the choice of catalyst can influence the stereochemistry of the resulting polymer, leading to isotactic, syndiotactic, or atactic PLA. researchgate.netacs.org This control over microstructure is critical as it directly impacts the polymer's mechanical properties, crystallinity, and degradation rate.
Molecular Weight and Distribution: Many organoaluminum catalyst systems exhibit "living" or "controlled" polymerization characteristics. This means that the rate of initiation is fast relative to the rate of propagation, and there are minimal chain transfer or termination reactions. As a result, the molecular weight of the polymer increases linearly with monomer conversion, and the resulting polymers have a narrow molecular weight distribution (low polydispersity index, PDI). ed.ac.uktandfonline.com
Copolymerization Reactions Mediated by Aluminum Catalysts
Beyond homopolymerization, organoaluminum complexes are also effective catalysts for various copolymerization reactions, enabling the synthesis of polyesters with tailored properties.
The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a powerful method for producing polyesters. nih.gov Aluminum complexes, often in combination with a cocatalyst, can effectively catalyze this reaction in a highly alternating fashion. nih.govacs.org The proposed mechanism for this reaction involves the following steps:
An aluminum alkoxide intermediate reacts with a cyclic anhydride (B1165640) monomer to form an aluminum carboxylate species.
This carboxylate species then reacts with an epoxide monomer, leading to the ring-opening of the epoxide and the regeneration of the aluminum alkoxide intermediate.
This alternating insertion of anhydride and epoxide monomers leads to the formation of a polyester (B1180765) chain.
Kinetic studies have shown that the rate of these copolymerizations can be dependent on the concentrations of both the aluminum catalyst and the cocatalyst. nih.govacs.org
The table below presents data on the copolymerization of cyclohexene (B86901) oxide (CHO) and succinic anhydride (SA) using an aluminum catalyst system.
| Catalyst System | Monomer Ratio (CHO:SA) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Bimetallic Al Complex / TBAB | 1:1 | 80 | 24 | 100 | 90 | nih.gov |
"Switch catalysis" is an innovative strategy that utilizes a single catalyst capable of switching between different polymerization mechanisms in response to an external trigger. This allows for the one-pot synthesis of well-defined block copolymers from a mixture of monomers. nih.gov Aluminum complexes have been developed that can be switched between ROP of cyclic esters and ROCOP of epoxides and anhydrides. nsf.govchinesechemsoc.org
For instance, a ferrocene-based aluminum complex has been shown to act as a multistate switchable catalyst. nsf.gov By changing the redox state and protonation of the catalyst, its selectivity towards different monomers can be altered, enabling the sequential polymerization of monomers like lactide and epoxides to form diblock, triblock, and even ABCD tetrablock copolymers in a single reaction vessel. nsf.govchemrxiv.org This approach offers a high degree of control over the polymer sequence and architecture, opening up possibilities for creating novel materials with complex and precisely defined structures. nih.gov
Other Organic Transformations Catalyzed by Organoaluminum Species
Organoaluminum compounds are versatile catalysts and reagents that mediate a variety of important organic transformations beyond polymerization. Their utility stems from the Lewis acidic nature of the aluminum center and the reactivity of the aluminum-carbon and aluminum-hydride bonds.
Organoaluminum compounds have emerged as effective catalysts for the hydroboration of unsaturated molecules, a fundamental reaction in organic synthesis for the formation of organoboranes. bohrium.com These reactions, which involve the addition of a boron-hydride bond across a double or triple bond, are traditionally mediated by transition metals, but metal-free alternatives are of growing interest. bohrium.com
Recent studies have demonstrated that aluminum dihydride complexes can catalyze the hydroboration of various substrates, including nitriles, alkynes, alkenes, and carbodiimides. acs.orgnih.gov For instance, an aluminum dihydride complex supported by a conjugated bis-guanidinate (CBG) ligand has shown efficacy in the hydroboration of a range of nitriles and alkynes. acs.org The mechanism of these reactions often involves the activation of the unsaturated substrate by the Lewis acidic aluminum center, followed by the transfer of a hydride from the aluminum complex or a borane (B79455) reagent. rsc.orgnih.gov
In the case of carbodiimides, organoaluminum complexes, including aluminum hydrides and aluminum alkyls, have been used to achieve highly efficient and selective monohydroboration under mild, solvent-free conditions. nih.govd-nb.info The reaction proceeds effectively to yield N-borylformamidines without the formation of dihydroboration byproducts. d-nb.info The catalytic cycle is proposed to initiate with the formation of an active aluminum hydride species, which then undergoes insertion of the carbodiimide. d-nb.info
The scope of organoaluminum-catalyzed hydroboration extends to carbonyl compounds. Electronically unsaturated three-coordinate aluminum hydride cations have been shown to be potent catalysts for the hydroboration of both aliphatic and aromatic aldehydes and ketones. nih.gov The high Lewis acidity of these cationic aluminum species makes them exceptionally effective, with a proposed mechanism involving the migration of a hydride from the cationic aluminum center to the carbonyl carbon as the rate-determining step. nih.gov
Table 1: Examples of Organoaluminum-Catalyzed Hydroboration
| Catalyst Type | Substrate | Product | Reference |
|---|---|---|---|
| Aluminum Dihydride Complex | Carbonates, Esters | Diols, Methoxyboronic acid pinacol (B44631) ester | rsc.org |
| L¹AlH₂ (L¹ = HC(CMeNAr)₂) | Carbodiimides | N-borylformamidine | nih.govresearchgate.net |
| [LAlH]⁺[HB(C₆F₅)₃]⁻ | Aldehydes, Ketones | Alcohols | nih.gov |
This table presents a selection of organoaluminum catalyst systems and their applications in hydroboration reactions. The specific ligands and reaction conditions can be found in the cited literature.
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. numberanalytics.comnih.gov Organoaluminum reagents are valuable tools in this context, participating in various C-C bond-forming reactions, including additions to carbonyl compounds. sigmaaldrich.comyoutube.com
Organoaluminum compounds can react with carbonyls, such as aldehydes and ketones, to form new C-C bonds and produce alcohols upon workup. sigmaaldrich.comresearchgate.net For example, propargylic and allenic aluminum reagents, prepared from the direct insertion of aluminum into propargylic bromides, add to carbonyl compounds to yield allenic or homopropargylic alcohols with high regio- and diastereoselectivity. researchgate.net The Lewis acidity of the aluminum center activates the carbonyl group towards nucleophilic attack by the organoaluminum reagent. rsc.org
Trialkylaluminum compounds are known to react with carbon dioxide in a carboxylation reaction to form dialkylaluminium carboxylates. wikipedia.org This reaction can be utilized for the synthesis of carboxylic acids, and further reaction can lead to ketones or alcohols. wikipedia.org This reactivity highlights the ability of organoaluminum reagents to incorporate CO₂ into organic molecules, a process of significant interest for chemical fixation of carbon dioxide.
Furthermore, cationic organoaluminum species have been developed that exhibit high catalytic activity for carbonyl activation. rsc.org A diarylamido-stabilized aluminum cation, for example, has been shown to be an efficient catalyst for the Tishchenko reaction, which involves the dimerization of aldehydes to form esters. rsc.org The high efficiency of these catalysts is attributed to the enhanced Lewis acidity of the cationic aluminum center.
Table 2: C-C Bond Formation using Organoaluminum Reagents
| Organoaluminum Reagent | Electrophile | Product Type | Reference |
|---|---|---|---|
| Propargylic/Allenic Aluminum | Aldehydes, Ketones | Allenic/Homopropargylic Alcohols | researchgate.net |
| Trialkylaluminum | Carbon Dioxide | Carboxylic Acids, Alcohols, Ketones | wikipedia.org |
| [(Me₂NC₆H₄)₂Al(THF)₂]⁺ | Aldehydes | Esters (via Tishchenko reaction) | rsc.org |
This table provides examples of C-C bond-forming reactions mediated by organoaluminum reagents.
Heterogeneous Catalysis and Nanoreactor Concepts
While many organoaluminum catalysts operate in a homogeneous phase, there is a significant drive towards developing heterogeneous catalytic systems to simplify catalyst separation and recycling. youtube.comyoutube.com Immobilization of active catalytic species onto solid supports and the use of nanoreactors are key strategies in this endeavor. rsc.orgacademie-sciences.fr
Immobilizing molecular catalysts, including organoaluminum species, onto solid supports can enhance their stability and longevity by preventing deactivation pathways such as dimerization. rsc.orgrsc.org Common supports include inorganic materials like alumina (B75360) and silica, as well as organic polymers. acs.orgmdpi.com
One advanced method for immobilization is atomic layer deposition (ALD), which can be used to encapsulate molecular catalysts that have been pre-bound to a solid oxide support. rsc.orgrsc.org This technique creates a protective oxide layer that physically adheres the catalyst to the support, preventing leaching even in polar solvents. rsc.org This approach has been successfully demonstrated for nickel catalysts in Suzuki cross-coupling reactions and could be conceptually extended to aluminum-based catalysts. rsc.org
Polymeric nanoreactors represent a sophisticated approach to catalysis, mimicking the confined and controlled environments of enzymes. academie-sciences.frnih.gov These nanostructures, which can include micelles, polymersomes, and star polymers, are designed to encapsulate a catalyst within a protected core. academie-sciences.fr This confinement can enhance reaction rates and selectivity by increasing the local concentration of reactants and catalyst. nih.gov
The synthesis of polymeric nanoreactors often utilizes controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. academie-sciences.fr This allows for the creation of well-defined architectures where ligands can be covalently incorporated into the polymer structure to anchor the metal catalyst. academie-sciences.fr The polymeric shell protects the catalyst while allowing substrates and products to diffuse to and from the active site. academie-sciences.fr
The concept of confined space catalysis has been shown to be effective for various reactions. For example, the confinement of reactants and intermediates within the pores of a catalyst can lead to high selectivity as a function of reaction conditions. acs.org In photocatalysis, the confined space within hollow nanostructures can enhance light absorption and provide a specific microenvironment that maximizes reaction efficiency. nih.gov While specific examples involving aluminum catalysts in polymeric nanoreactors are still emerging, the principles of this approach offer a promising avenue for developing advanced, recyclable organoaluminum catalytic systems. academie-sciences.frnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Aluminum Complexes
Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of metal complexes, including those of aluminum. nih.govaps.org DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. nih.gov
The electronic structure of aluminum complexes is key to understanding their reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For aluminum complexes, the nature of the ligands significantly influences the HOMO and LUMO energies. In Hydroxybis(pentadecanoato-O)aluminium, the pentadecanoate (B1260718) and hydroxyl ligands will modulate the electronic properties of the aluminum center. The carboxylate groups of the pentadecanoate ligands are electron-donating, which will raise the energy of the HOMO. The electrophilicity index, another important reactivity descriptor derived from DFT calculations, can quantify the ability of the complex to accept electrons. This is particularly relevant for understanding its potential role in catalytic reactions where it might interact with nucleophilic substrates.
Table 1: Illustrative DFT-Calculated Electronic Properties of Aluminum Complexes
| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (eV) |
| Hypothetical Al(OH)(C15H29COO)2 | -6.2 | -0.5 | 5.7 | 1.8 |
| Al(acac)3 | -5.9 | -0.8 | 5.1 | 2.1 |
| AlCl3(H2O)3 | -7.1 | -1.2 | 5.9 | 2.5 |
Note: The data in this table is illustrative and based on typical values for similar aluminum complexes. Specific calculations for this compound are required for precise values.
DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. researchgate.net By mapping the potential energy surface of a reaction, researchers can determine the energy barriers (activation energies) and the energies of intermediates and products. bioengineer.org This information is crucial for understanding the kinetics and thermodynamics of a chemical process.
For this compound, DFT could be used to model its formation or its participation in catalytic cycles. For example, in a hypothetical hydrolysis reaction, DFT could characterize the transition state for the displacement of a pentadecanoate ligand by a water molecule. The calculated energy profile would reveal the feasibility of such a reaction and provide insights into the stability of the complex in aqueous environments.
Studies on the adsorption of n-alkyl carboxylic acids on oxidized aluminum surfaces using DFT have shown that carboxylates bind strongly to the surface. researchgate.net These studies also reveal that the adsorption energy is influenced by factors such as the mode of adsorption and molecular packing. researchgate.net While not directly focused on the discrete molecule, this research provides valuable data on the interaction of the pentadecanoate ligand with aluminum centers.
Molecular Dynamics Simulations for Ligand-Metal Interactions and Adsorption
Molecular dynamics (MD) simulations complement DFT by providing a dynamic picture of molecular systems over time. researchgate.net This method is particularly useful for studying the conformational flexibility of ligands, the dynamics of ligand exchange, and the interaction of the complex with its environment. proquest.com
For this compound, MD simulations could be employed to study the behavior of the long pentadecanoate chains. These simulations can reveal how the alkyl chains fold and interact with each other and with the solvent, which can influence the solubility and aggregation properties of the complex. MD simulations are also powerful in studying the adsorption of such molecules onto surfaces, which is relevant for applications in lubrication and corrosion inhibition.
A study combining MD simulations and experimental methods on the sol-gel process of an aluminum carboxylate system demonstrated that the microstructure and rheological properties are influenced by solid content and temperature. mdpi.com The simulations revealed that an increase in free volume and pore connectivity were key to improving fluidity. mdpi.com Another study used MD simulations to investigate the binding of aluminum to peptides, showing stable binding to acidic residues. nih.gov
Quantum Chemical Calculations for Mechanistic Validation and Energy Landscape
For this compound, quantum chemical calculations could be used to investigate various potential isomeric structures and their relative stabilities. For example, the coordination of the hydroxyl and pentadecanoate ligands to the aluminum center can lead to different geometric arrangements. High-level quantum chemical calculations can determine the most stable isomer and the energy barriers for interconversion between different forms. These calculations can also be used to refine the understanding of the electronic structure and bonding within the molecule.
Recent work on an Al-salen catalyst highlighted the use of quantum chemical calculations to detail potential energy surfaces and rationalize stereochemical outcomes in a photocyclization reaction. bioengineer.org This demonstrates the power of these methods in understanding and predicting the behavior of complex catalytic systems.
Prediction of Catalytic Active Sites and Reaction Kinetics
A significant application of computational chemistry in the study of metal complexes is the prediction of their catalytic activity. bohrium.commdpi.com By identifying the most likely active sites and calculating the kinetics of catalytic cycles, researchers can design more efficient catalysts. researchgate.netnih.gov
While this compound is not primarily known as a catalyst, its aluminum center could potentially catalyze certain reactions, such as esterification or transesterification. Computational methods could be used to screen for potential catalytic applications. By modeling the interaction of the complex with various substrates, it is possible to identify which reactions might be feasible.
Advanced Materials Science Applications
Precursors for Advanced Inorganic Materials
Long-chain aluminum carboxylates can serve as precursors for the synthesis of advanced inorganic materials. The organic ligands in these compounds can be thermally decomposed, leaving behind aluminum oxide-based materials with controlled morphologies and properties.
Ceramic Nanomaterials and Oxides
Aluminum carboxylates with long alkyl chains can act as single-source precursors for the synthesis of aluminum oxide (Al₂O₃) nanomaterials. The long organic chains can influence the spacing and arrangement of the aluminum centers in the precursor, which can in turn affect the porosity and surface area of the resulting ceramic material after calcination. The thermal decomposition of these precursors under controlled atmospheres can yield high-purity alumina (B75360) powders with fine particle sizes.
Table 1: Potential Characteristics of Alumina Nanomaterials from Aluminum Carboxylate Precursors
| Property | Potential Characteristic | Influence of Precursor |
| Particle Size | Nanometer scale | The molecular structure of the precursor can influence nucleation and growth rates. |
| Surface Area | High | The decomposition of the organic component can create a porous structure. |
| Purity | High | A single-source precursor can minimize impurities in the final ceramic product. |
Hybrid Organic-Inorganic Composite Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic materials at a molecular or nanometer scale. ipme.ruu-tokyo.ac.jp Aluminum carboxylates can be incorporated into polymer matrices to form such composites. nih.gov The long pentadecanoato ligands could potentially enhance the compatibility between the inorganic aluminum core and an organic polymer matrix, leading to materials with improved mechanical, thermal, or optical properties. The aluminum center can act as a node, crosslinking polymer chains and reinforcing the material.
Polymer Additives and Network Components
Metal carboxylates, often referred to as metal soaps, are utilized as additives in the polymer industry. specialchem.comtjcyindustrialchem.com They can function as lubricants, stabilizers, and processing aids.
While specific data for Hydroxybis(pentadecanoato-O)aluminium is unavailable, analogous aluminum soaps can offer benefits such as:
Lubrication: Reducing friction during polymer processing.
Stabilization: Preventing degradation of the polymer from heat or light.
Acid Scavenging: Neutralizing acidic residues from catalysts or other additives.
The long hydrocarbon chains of the pentadecanoate (B1260718) ligand would be expected to impart significant hydrophobicity and lubricity.
Surface Modification and Coating Research
Aluminum compounds are employed in surface modification to enhance properties like adhesion, corrosion resistance, and hydrophobicity. Carboxylic acids and their salts are known to react with metal oxide surfaces, forming self-assembled monolayers.
While direct research on this compound for surface modification is not prominent, the general principles of using long-chain carboxylic acids for surface functionalization are well-established. The pentadecanoate groups could potentially be used to create hydrophobic coatings on various substrates. The aluminum hydroxide (B78521) functionality might also participate in surface reactions, anchoring the molecule to a surface. Research in this area often involves modifying oxide nanoparticles to improve their dispersion in organic matrices or to create functional coatings. nih.gov
Future Research Directions and Challenges
Development of Novel Ligand Architectures for Enhanced Catalytic Performance
The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. numberanalytics.com For aluminum complexes, including those analogous to Hydroxybis(pentadecanoato-O)aluminium, the design of novel ligand architectures is a critical frontier for enhancing catalytic activity, selectivity, and stability.
Future research will likely focus on several key areas of ligand design:
Bulky Ancillary Ligands: The introduction of sterically demanding ligands can create specific coordination environments around the aluminum center. This can influence substrate approach and product departure, leading to enhanced selectivity in reactions such as the ring-opening polymerization of cyclic esters. researchgate.net For instance, aluminum complexes bearing bulky phenolate (B1203915) ligands have demonstrated high activity in producing well-defined polyesters. researchgate.net
Redox-Active Ligands: The development of ligands that can actively participate in redox processes, so-called "redox non-innocent" ligands, offers a strategy to expand the reactivity of main group metals like aluminum, which typically exhibit a stable +3 oxidation state. hideninc.comwiley.com This could unlock novel catalytic cycles for reactions traditionally dominated by transition metals.
Multidentate and Pincer Ligands: Ligands that bind to the metal center through multiple donor atoms (multidentate) or in a specific meridional fashion (pincer) can confer exceptional stability to the resulting complex. numberanalytics.com This is particularly advantageous for catalysis under harsh reaction conditions. Research into N-heterocyclic carbene (NHC) and phosphine-based pincer ligands for aluminum is an active area. numberanalytics.comwiley.com
Cooperative Ligands: Designing ligands that can cooperate with the metal center by, for example, providing a proton-relay shuttle or by directly participating in substrate activation, is a sophisticated strategy to boost catalytic efficiency. wiley.com
The following table illustrates potential ligand classes and their anticipated impact on the catalytic performance of aluminum complexes.
| Ligand Class | Key Features | Potential Enhancement for Aluminum Catalysis | Relevant Research Areas |
| Bulky Phenolates | Large steric hindrance | Increased selectivity and control in polymerization | Ring-opening polymerization of lactones and epoxides |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability, tunable sterics | Stabilization of reactive intermediates, enhanced activity | Cross-coupling reactions, polymerization |
| Pincer Ligands | Rigid coordination, high stability | Increased catalyst lifetime, access to novel reactivity | Dehydrogenation, hydrogenation, C-H activation |
| Redox-Non-Innocent Ligands | Participation in electron transfer | Access to new reaction pathways, catalysis of redox reactions | Small molecule activation, organic transformations |
Integration with Sustainable Chemical Processes and Feedstocks
The global push towards a circular economy and sustainable chemical production necessitates the use of renewable feedstocks and environmentally benign catalytic processes. mckinsey.com Aluminum catalysts, including potentially this compound, are well-positioned to contribute to this transition due to the low cost and environmental friendliness of aluminum. rsc.org
Key research directions in this domain include:
Biomass Valorization: Lignocellulosic biomass is a vast, renewable source of carbon. royalsocietypublishing.org Aluminum-based catalysts are being explored for the conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), into valuable chemicals and biofuels. acs.orgmdpi.com For example, aluminum-biochar composites have been shown to be effective heterogeneous catalysts for the isomerization of glucose to fructose. rsc.orgresearchgate.net
CO2 Utilization: The use of carbon dioxide as a C1 feedstock is a major goal in sustainable chemistry. sustainabletimes.co.uk Aluminum complexes have been investigated for the copolymerization of CO2 with epoxides to produce polycarbonates, offering a route to valorize this greenhouse gas. rsc.org
Biodegradable Polymer Synthesis: Aluminum catalysts are highly efficient for the ring-opening polymerization of cyclic esters like lactide and caprolactone, producing biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). numberanalytics.comnih.gov Future work will likely focus on developing catalysts with even greater activity and selectivity to produce polymers with tailored properties.
Use of Waste Streams: The synthesis of aluminum catalysts from waste materials aligns with the principles of a circular economy. For instance, waste aluminum cans can be used as a precursor for the synthesis of γ-alumina, a common catalyst support. mdpi.com Similarly, waste alkaline solutions from aluminum production have been explored as catalysts for biodiesel synthesis. nih.gov A recent innovative approach even explores the use of recycled aluminum to produce hydrogen gas through a catalytic reaction with water, with the emission-free by-product aluminum hydroxide (B78521) having its own industrial applications. sustainabletimes.co.uk
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of catalytic mechanisms is crucial for the rational design of improved catalysts. semanticscholar.org Advanced in situ and operando spectroscopic techniques, which allow for the characterization of catalysts under actual working conditions, are indispensable tools in this endeavor. hideninc.comwikipedia.org
Future applications of these techniques to study aluminum catalysts like this compound will focus on:
Identifying Active Species: Techniques such as operando Infrared (IR) and Raman spectroscopy can identify the vibrational signatures of key intermediates and the active catalytic species on the catalyst surface during a reaction. optica.orgroyalsocietypublishing.org
Monitoring Catalyst Dynamics: The structure and composition of a catalyst can change dynamically under reaction conditions. youtube.com In situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can track changes in the oxidation state and coordination environment of the aluminum center, as well as structural transformations of the catalyst. scispace.com
Real-Time Reaction Monitoring: The real-time monitoring of reactant consumption and product formation, often coupled with spectroscopic measurements, provides a direct correlation between the catalyst's state and its performance. acs.orgnih.gov Mass spectrometry and high-performance liquid chromatography (HPLC) are powerful tools for this purpose. rsc.org
The following table summarizes key in situ and operando techniques and their potential applications in studying aluminum catalysis.
| Spectroscopic Technique | Information Gained | Application in Aluminum Catalysis |
| Infrared (IR) Spectroscopy | Vibrational modes of adsorbed species, surface intermediates | Identifying reaction intermediates in polymerization and organic transformations. semanticscholar.orgroyalsocietypublishing.org |
| Raman Spectroscopy | Vibrational modes, structural information | Characterizing the structure of supported aluminum catalysts and their changes during reaction. royalsocietypublishing.org |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, local structure | Probing the electronic and geometric structure of the aluminum active site under reaction conditions. scispace.com |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, dynamics in solution and solid state | Elucidating the structure of catalyst precursors and intermediates in homogeneous catalysis. |
| Mass Spectrometry (MS) | Real-time analysis of gas-phase reactants and products | Monitoring reaction kinetics and selectivity in continuous flow processes. acs.org |
Computational Predictions for De Novo Catalyst and Material Design
Computational chemistry and machine learning are revolutionizing the discovery and design of new catalysts and materials. rsc.org These approaches can significantly accelerate the development process by predicting the properties and performance of hypothetical compounds, thereby guiding experimental efforts. acs.org
For aluminum-based systems, future research in this area will likely involve:
Descriptor-Based Screening: Identifying key molecular or material properties (descriptors) that correlate with catalytic activity can enable the high-throughput computational screening of large libraries of potential catalysts. researchgate.net
Machine Learning Models: By training machine learning algorithms on existing experimental and computational data, it is possible to build predictive models for catalyst performance. mckinsey.comnih.gov These models can then be used to identify promising new catalyst compositions and reaction conditions.
De Novo Design: This approach involves the use of computational algorithms to design novel molecules or materials with desired properties from scratch. nih.govacs.org For example, algorithms can be used to design new ligand scaffolds that are predicted to enhance the catalytic activity of aluminum centers. rsc.org
Mechanistic Simulations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and transition states, providing detailed insights into catalytic mechanisms. This understanding can then inform the design of more efficient catalysts. acs.org
The following table outlines different computational approaches and their applications in the design of aluminum catalysts.
| Computational Approach | Description | Application in Aluminum Catalyst Design |
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate electronic structure and energies. | Elucidating reaction mechanisms, calculating activation barriers, predicting spectroscopic properties. acs.org |
| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules. | Studying catalyst-substrate interactions, conformational changes of ligands, and solvent effects. |
| Machine Learning (ML) | Using statistical algorithms to learn from data and make predictions. | Predicting catalytic activity and selectivity, identifying optimal reaction conditions, accelerating catalyst screening. mckinsey.comnih.gov |
| De Novo Design Algorithms | Generating novel molecular structures based on desired properties. | Designing new ligands with tailored electronic and steric properties, creating novel catalyst scaffolds. nih.govacs.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
